N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide
Description
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridine ring
Properties
IUPAC Name |
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-16-6-9-23(10-7-16)18-5-4-17(14-22-18)19(25)21-8-11-24-12-13-26-15-20(24,2)3/h4-5,14,16H,6-13,15H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSUOXCAFYPADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCN3CCOCC3(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is synthesized through a cyclization reaction.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction.
Coupling Reactions: The final step involves coupling the morpholine, piperidine, and pyridine rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide: shares structural similarities with other compounds containing morpholine, piperidine, and pyridine rings.
This compound: is unique due to its specific substitution pattern and the combination of functional groups.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
